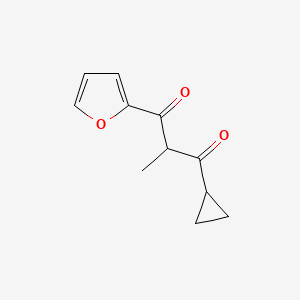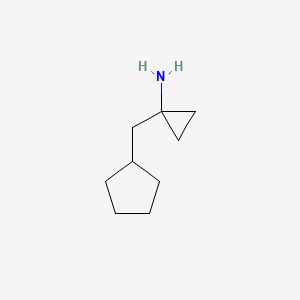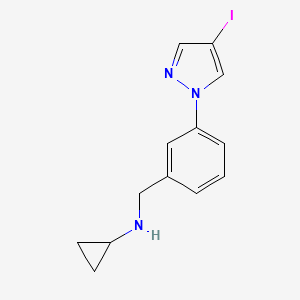
n-(3-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine is a chemical compound that features a cyclopropanamine moiety attached to a benzyl group, which is further substituted with a 4-iodo-1H-pyrazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine typically involves multiple steps. One common approach starts with the preparation of 4-iodo-1H-pyrazole, which can be synthesized by reacting hydrazine with an α-bromo ketone in the presence of a catalyst such as iodine . The resulting 4-iodo-1H-pyrazole is then coupled with a benzyl halide under basic conditions to form the intermediate benzyl-4-iodo-1H-pyrazole . Finally, this intermediate is reacted with cyclopropanamine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the original compound.
Scientific Research Applications
N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1H-pyrazole: Shares the pyrazole core but lacks the benzyl and cyclopropanamine groups.
Benzyl-4-iodo-1H-pyrazole: Similar intermediate compound used in the synthesis of the target compound.
Cyclopropanamine Derivatives: Compounds with similar cyclopropanamine moieties but different substituents.
Uniqueness
N-(3-(4-Iodo-1H-pyrazol-1-yl)benzyl)cyclopropanamine is unique due to its combination of a cyclopropanamine moiety with a benzyl group substituted with a 4-iodo-1H-pyrazole. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H14IN3 |
|---|---|
Molecular Weight |
339.17 g/mol |
IUPAC Name |
N-[[3-(4-iodopyrazol-1-yl)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C13H14IN3/c14-11-8-16-17(9-11)13-3-1-2-10(6-13)7-15-12-4-5-12/h1-3,6,8-9,12,15H,4-5,7H2 |
InChI Key |
QQARFOBCKWYUMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)N3C=C(C=N3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid](/img/structure/B13628854.png)
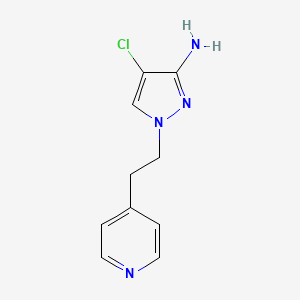
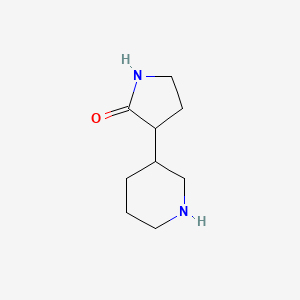
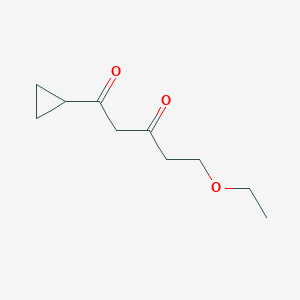
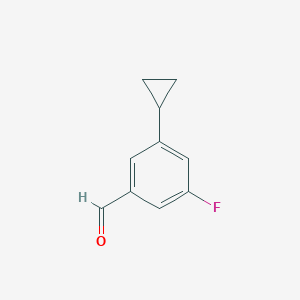
![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine](/img/structure/B13628874.png)
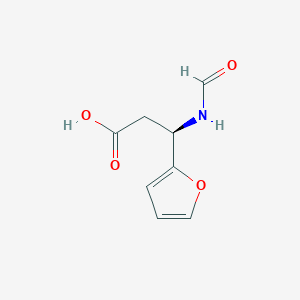

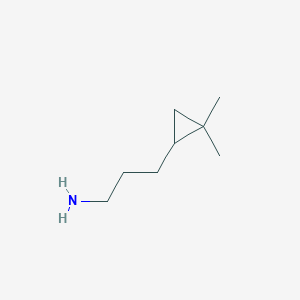
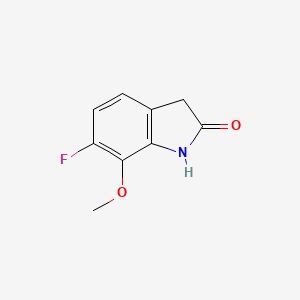
![ethyl 6-methyl-3-oxo-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13628886.png)

